2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-ethyl-N-phenylacetamide
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Overview
Description
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropanecarbonyl group attached to an indole ring, which is further connected to an acetamide moiety. The presence of both ethyl and phenyl groups in the acetamide structure adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the indole derivative with ethylamine and phenylacetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETIC ACID: Similar structure but lacks the ethyl and phenyl groups in the acetamide moiety.
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(1R,4R)-4-METHOXYCYCLOHEXYL]ACETAMIDE: Contains a methoxycyclohexyl group instead of the ethyl and phenyl groups.
(3-CYCLOPROPANECARBONYL-INDOL-1-YL)-ACETIC ACID ETHYL ESTER: Similar structure with an ethyl ester group instead of the acetamide moiety.
Uniqueness
The uniqueness of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-ETHYL-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(17-8-4-3-5-9-17)21(25)15-23-14-19(22(26)16-12-13-16)18-10-6-7-11-20(18)23/h3-11,14,16H,2,12-13,15H2,1H3 |
InChI Key |
WSKIZQMRENKHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
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